![molecular formula C10H16FNO4 B1381445 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid CAS No. 1596752-15-6](/img/structure/B1381445.png)
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid” is a chemical compound with the molecular formula C10H16FNO4 . It is also known by its IUPAC name, 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2-fluoroacetic acid .
Molecular Structure Analysis
The molecular structure of “2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid” consists of a tert-butoxy carbonyl group attached to an azetidine ring, which is further connected to a fluoroacetic acid group . The InChI code for this compound is 1S/C10H16FNO4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of “2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid” is 233.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 and a topological polar surface area of 66.8 Ų .Scientific Research Applications
Synthesis of Anti-HCV Drug Intermediates
This compound serves as an important intermediate in the synthesis of Velpatasvir, a drug used in the treatment of Hepatitis C Virus (HCV). The chiral separation process for its synthesis has been optimized for green manufacturing, which eliminates the need for salinization, dissociation processes, and several organic solvents .
Green Chemistry Applications
The compound’s synthesis process has been studied for its environmental impact, leading to improvements in yield, atom economy, and reaction mass efficiency, contributing to the principles of green chemistry .
Future Directions
The future directions of “2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid” could involve its use in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its unique structure could make it a valuable building block in the design and synthesis of new pharmaceuticals .
properties
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUOTBNUINIFDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid | |
CAS RN |
1596752-15-6 |
Source
|
Record name | 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2-fluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.